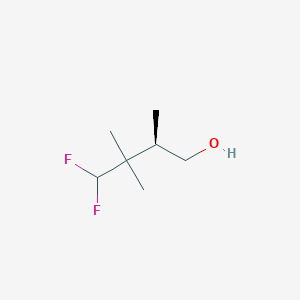
(2R)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol is an organic compound with a unique structure characterized by the presence of two fluorine atoms and three methyl groups attached to a butanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol typically involves the fluorination of a suitable precursor. One common method is the reaction of 2,3,3-trimethylbutan-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve large-scale production with minimal environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: The major products include 4,4-difluoro-2,3,3-trimethylbutanal or 4,4-difluoro-2,3,3-trimethylbutanone.
Reduction: The major product is 4,4-difluoro-2,3,3-trimethylbutane.
Substitution: The products depend on the substituent introduced, such as 4,4-difluoro-2,3,3-trimethylbutyl iodide.
Wissenschaftliche Forschungsanwendungen
(2R)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2R)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, leading to altered biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-4,4-Difluoro-2,3,3-trimethylbutane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
(2R)-4,4-Difluoro-2,3,3-trimethylbutanal: Contains an aldehyde group instead of a hydroxyl group, leading to different reactivity and applications.
(2R)-4,4-Difluoro-2,3,3-trimethylbutanone:
Uniqueness
(2R)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol is unique due to the combination of its fluorinated and hydroxyl functional groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
(2R)-4,4-difluoro-2,3,3-trimethylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2O/c1-5(4-10)7(2,3)6(8)9/h5-6,10H,4H2,1-3H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUKMQWWDACABI-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C)(C)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2560698.png)

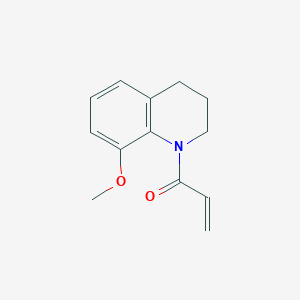
![N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2560702.png)
![1'-(2-Azidoacetyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one](/img/structure/B2560703.png)
![N-(2-ethylphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2560705.png)
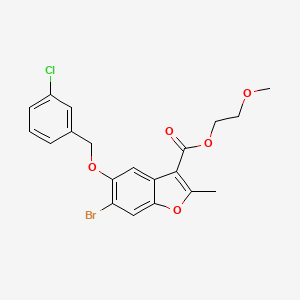
![2-methyl-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2560708.png)
![Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2560709.png)
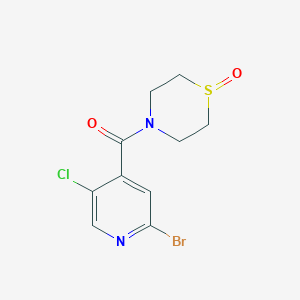
![6-(azepane-1-sulfonyl)-2-[(4-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2560711.png)
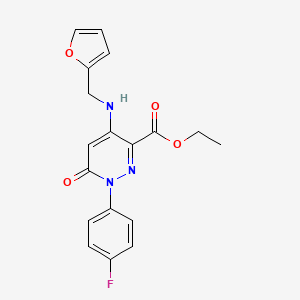

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2560716.png)
